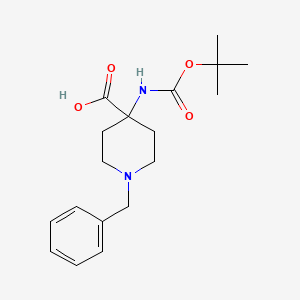

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

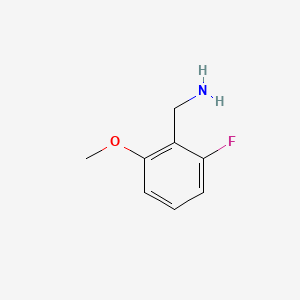

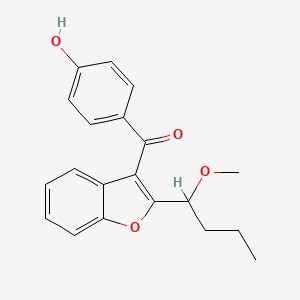

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 . It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is characterized by a molecular weight of 334.4 g/mol . The InChI code for this compound isInChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid include a density of 1.1±0.1 g/cm3, a boiling point of 400.9±34.0 °C at 760 mmHg, and a molecular weight of 334.4 g/mol . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications

Synthesis of Pharmacologically Active Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, with applications in over twenty classes of drugs. The benzyl-piperidine group, similar to the one in Donepezil, is essential for the inhibition of cholinesterase receptors, which are key targets in Alzheimer’s disease treatment .

Anticancer Agents

Piperidine structures are found in compounds with anticancer properties. They are used in synthesizing agents that show promise in inhibiting the proliferation and metastasis of cancer cells .

Antimicrobial and Antifungal Applications

The piperidine moiety is incorporated into compounds that exhibit antimicrobial and antifungal activities, making it a valuable component in the development of new treatments for infections .

Analgesic and Anti-inflammatory Drugs

Compounds with a piperidine structure are used to create analgesic and anti-inflammatory medications, providing relief from pain and inflammation .

Neurokinin-1 Receptor Ligands

The compound is used in the synthesis of neurokinin-1 receptor ligands, which have potential applications in treating depression, anxiety, and other psychiatric disorders .

Bradykinin hB2 Receptor Antagonists

Bradykinin hB2 receptor antagonists, synthesized using piperidine derivatives, are explored for their therapeutic potential in treating conditions like hypertension and cardiac diseases .

SIRT2 Inhibitors

SIRT2 inhibitors, which have implications in aging and neurodegenerative diseases, are synthesized using piperidine-based compounds like 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid .

CCR5 Antagonists with Anti-HIV-1 Activity

The compound is utilized in the synthesis of CCR5 antagonists, which are significant in the context of HIV-1 infection treatment due to their potent anti-HIV-1 activity .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as antagonists for muscarinic acetylcholine receptors and beta 2 adrenoceptors .

Mode of Action

For instance, inhibition of p38a mitogen-activated protein kinase can lead to the suppression of inflammatory responses .

Biochemical Pathways

Based on the targets it interacts with, it can be inferred that it may influence pathways related to inflammation and neurotransmission .

Result of Action

Based on its potential targets, it can be inferred that the compound may have anti-inflammatory effects and could influence neurotransmission .

properties

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXFCLVBUXTWRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671947 |

Source

|

| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid | |

CAS RN |

150435-81-7 |

Source

|

| Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)